1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of fluorine, methoxy, and phenylethyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde or ketone.
Introduction of the fluorophenoxy group: This step involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the tetrahydroisoquinoline core.
Carbothioamide formation: This involves the reaction of the amine group on the tetrahydroisoquinoline core with a thiocarbonyl reagent, such as carbon disulfide, followed by alkylation.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiocarboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: This compound may serve as a probe or ligand in studies involving receptor binding and signal transduction pathways.
Medicine: Due to its structural similarity to known bioactive molecules, it may have potential as a lead compound in drug discovery and development.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenoxy and methoxy groups may enhance its binding affinity and selectivity for these targets. The exact pathways and molecular targets involved would depend on the specific biological context and require further experimental investigation.
Comparison with Similar Compounds
Similar compounds to 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide include other tetrahydroisoquinoline derivatives with various substituents. These compounds may share similar chemical properties and biological activities but differ in their specific interactions and effects. Some examples of similar compounds include:
- 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- N-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
The uniqueness of 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29FN2O3S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C27H29FN2O3S/c1-31-25-16-20-13-15-30(27(34)29-14-12-19-6-4-3-5-7-19)24(23(20)17-26(25)32-2)18-33-22-10-8-21(28)9-11-22/h3-11,16-17,24H,12-15,18H2,1-2H3,(H,29,34) |
InChI Key |
YKKSEYGAHLLEBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NCCC3=CC=CC=C3)COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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